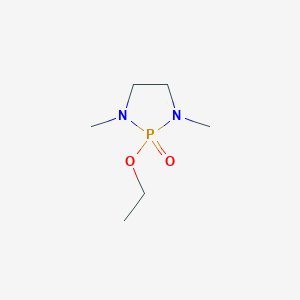
2-Ethoxy-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidin-2-one is a chemical compound with the molecular formula C6H12N3O4P. It is known for its unique structure, which includes a phosphorus atom bonded to nitrogen and oxygen atoms, forming a diazaphospholidinone ring.
Vorbereitungsmethoden
The synthesis of 2-Ethoxy-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of ethoxyamine with a phosphorus-containing reagent, followed by cyclization to form the diazaphospholidinone ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
2-Ethoxy-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidin-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Ethoxy-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-1,3-dimethyl-1,3,2lambda~5~-diazaphospholidin-2-one can be compared with other similar compounds, such as:
2-Ethoxy-1,3-dimethylcyclohexane: This compound has a similar ethoxy and dimethyl substitution but lacks the phosphorus and diazaphospholidinone ring.
Hydroquinoline derivatives: These compounds contain nitrogen and oxygen atoms and are known for their diverse biological activities. The uniqueness of this compound lies in its specific ring structure and the presence of a phosphorus atom, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
10026-27-4 |
|---|---|
Molekularformel |
C6H15N2O2P |
Molekulargewicht |
178.17 g/mol |
IUPAC-Name |
2-ethoxy-1,3-dimethyl-1,3,2λ5-diazaphospholidine 2-oxide |
InChI |
InChI=1S/C6H15N2O2P/c1-4-10-11(9)7(2)5-6-8(11)3/h4-6H2,1-3H3 |
InChI-Schlüssel |
JJOGCOZXLLLROH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP1(=O)N(CCN1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



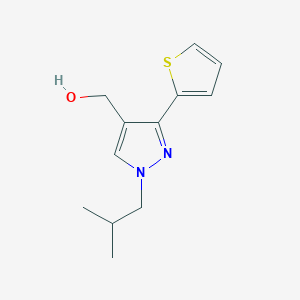
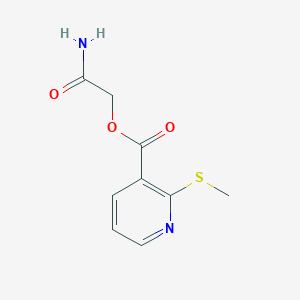
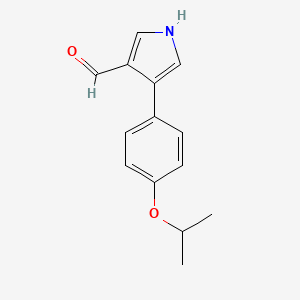


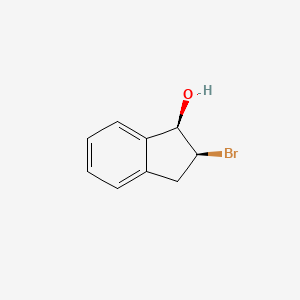
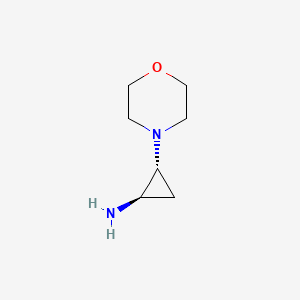



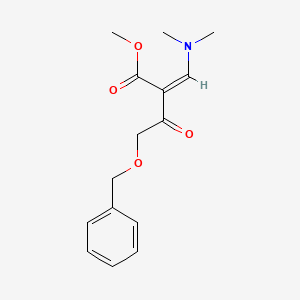
![(3S,4R)-4-{[(6-methoxypyridin-3-yl)methyl]amino}oxolan-3-ol](/img/structure/B13351471.png)

